

CAS 66892-25-9 physical and chemical properties

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Compound of Interest

Compound Name: 1-(2-Tetrahydrofurfuryl)-2-thiourea

Cat. No.: B047925

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An In-depth Technical Guide on the Physical and Chemical Properties of CAS 66892-25-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 66892-25-9, also known as **1-(2-Tetrahydrofurfuryl)-2-thiourea**. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic procedures.

Chemical Identity and Physical Properties

1-(2-Tetrahydrofurfuryl)-2-thiourea is a synthetic intermediate with potential applications in the development of pharmaceuticals and agrochemicals.^[1] It is recognized for its role as a reagent in the synthesis of antioxidant response-element (ARE) inducers and possesses antimicrobial properties.^{[2][3]}

Table 1: Physical and Chemical Properties of CAS 66892-25-9

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ N ₂ OS	[4] [5] [6]
Molecular Weight	160.24 g/mol	[4] [5] [6]
Appearance	White to off-white solid/powder/crystal	[1] [4] [5]
Melting Point	95-99 °C	[1] [7]
Boiling Point	278.9 °C at 760 mmHg	[8]
Flash Point	122.4 °C	[8]
Purity	>98% (HPLC)	[1] [5] [9] [10]
Storage Temperature	Room temperature (recommended in a cool, dark place <15°C)	[5] [9] [10]
Solubility	Soluble in polar solvents	[11]

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies high purity, while a broad melting range suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or a digital Melt-Temp apparatus)
- Capillary tubes (sealed at one end)

- Thermometer
- Heating medium (e.g., mineral oil for Thiele tube)
- Spatula
- Mortar and pestle

Procedure:

- **Sample Preparation:** A small amount of the compound is finely ground using a mortar and pestle.
- **Capillary Tube Packing:** The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
- **Apparatus Setup (Thiele Tube):** The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a heating oil, ensuring the rubber band is not submerged.
- **Heating:** The side arm of the Thiele tube is gently heated with a Bunsen burner. The convection currents in the oil ensure uniform heating.
- **Observation:** The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.^{[2][12]}

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of a compound.

Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector records the elution profile, generating a chromatogram. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides an estimation of its purity.

Apparatus and Reagents:

- HPLC system (pump, injector, column, detector, data acquisition software)
- HPLC column (e.g., C18 reverse-phase)
- Suitable solvents for the mobile phase (e.g., HPLC-grade acetonitrile and water)
- Sample vials
- Syringe filters
- Volumetric flasks and pipettes

Procedure:

- **Sample Preparation:** A standard solution of the compound is prepared by accurately weighing a small amount and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase solvents). The solution is then filtered through a syringe filter to remove any particulate matter.
- **Mobile Phase Preparation:** The mobile phase, a mixture of solvents, is prepared and degassed to remove dissolved gases that can interfere with the analysis.
- **HPLC System Setup:** The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
- **Injection:** A specific volume of the prepared sample solution is injected into the HPLC system.

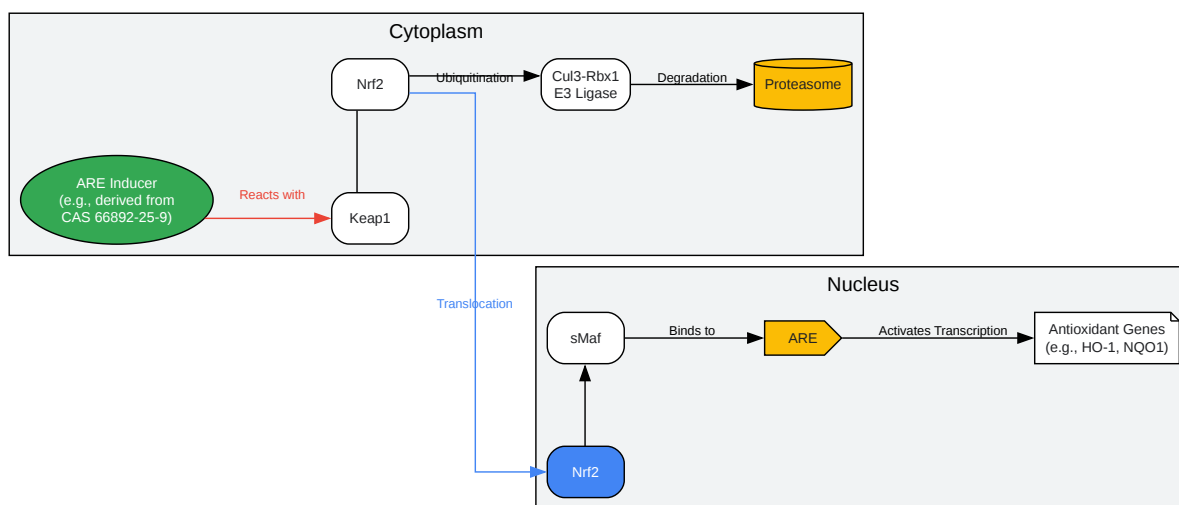
- **Chromatographic Separation:** The sample is passed through the column, and the components are separated based on their affinity for the stationary phase.
- **Detection:** A detector (e.g., a UV detector set at an appropriate wavelength) measures the absorbance of the eluting components.
- **Data Analysis:** The resulting chromatogram is analyzed. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with standards of known concentrations may be required.

Biological Activity and Signaling Pathways

Role as an Antioxidant Response Element (ARE) Inducer

1-(2-Tetrahydrofurfuryl)-2-thiourea is known to be a reagent used in the synthesis of inducers of the antioxidant response element (ARE).^{[2][3]} This suggests an interaction with the Nrf2-Keap1 signaling pathway, a primary regulator of cellular defense against oxidative stress.

Mechanism of Action (Proposed): Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds or antioxidants can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.



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Caption: Nrf2-ARE signaling pathway activation.

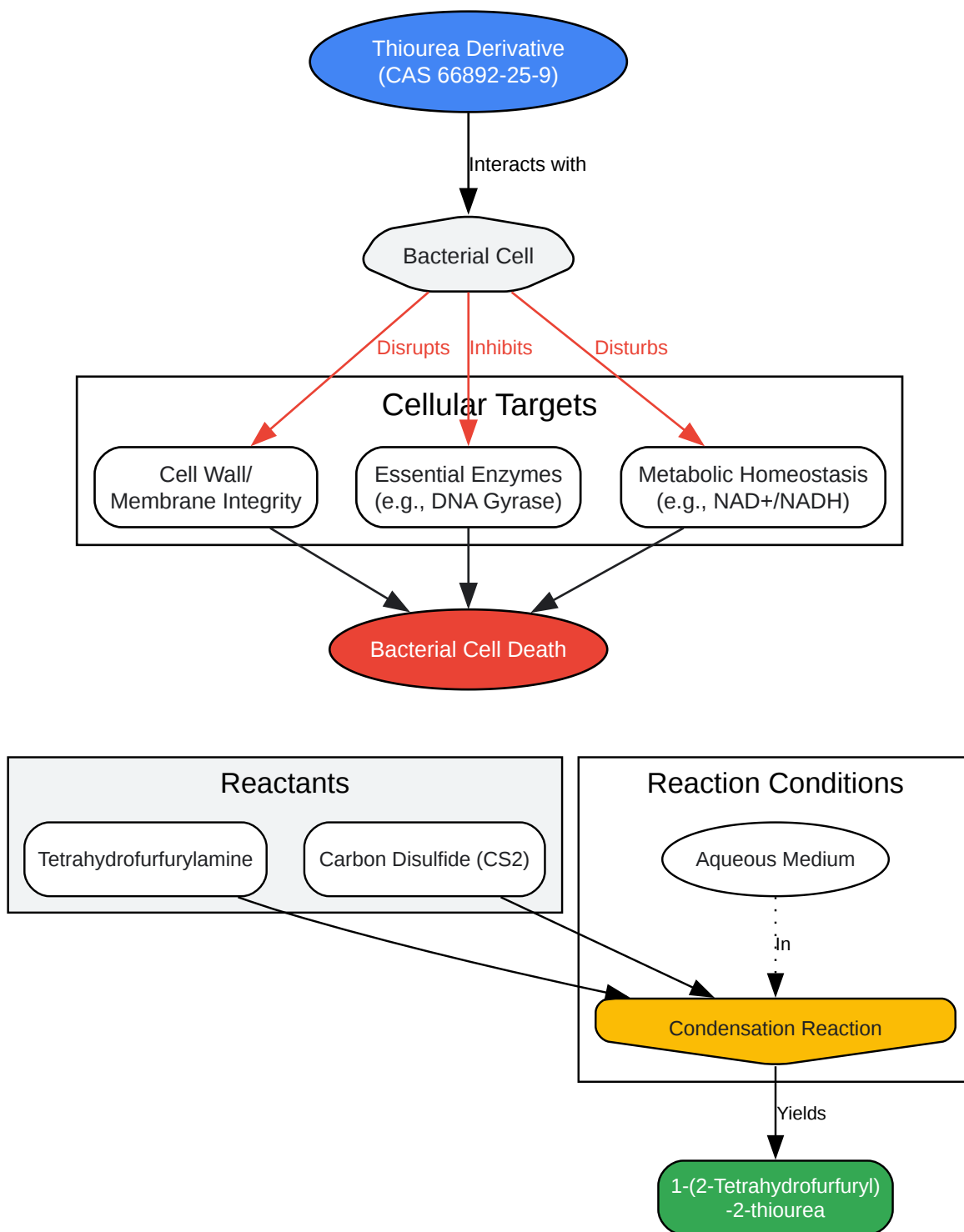
Antimicrobial Activity

Thiourea derivatives have demonstrated a range of antimicrobial activities. The proposed mechanisms of action often involve the disruption of bacterial cellular integrity and function.

Proposed Antimicrobial Mechanisms:

- **Cell Wall Disruption:** Thiourea compounds may interfere with the synthesis of the bacterial cell wall or directly disrupt its structure, leading to cell lysis.
- **Enzyme Inhibition:** They can act as inhibitors for essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.

- Disruption of Homeostasis: Some derivatives have been shown to disrupt critical cellular processes, such as the NAD⁺/NADH homeostasis, which is vital for bacterial metabolism.



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